molecular formula C4H7ClF3N B3418549 (1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride CAS No. 1258640-83-3

(1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride

Cat. No.: B3418549
CAS No.: 1258640-83-3
M. Wt: 161.55 g/mol
InChI Key: SOHXDJVKUXKZIJ-LJUKVTEVSA-N
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Description

(1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which is further bonded to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride typically involves the trifluoromethylation of cyclopropane derivatives. One common method includes the use of trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) in the presence of secondary amines . The reaction conditions often require a base and a suitable solvent to facilitate the formation of the trifluoromethylated product.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride is used as a building block for the synthesis of more complex fluorinated compounds

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group can influence the biological activity of target compounds, making it a valuable tool in drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structural features may contribute to the development of new pharmaceuticals with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the development of advanced materials and agrochemicals. Its trifluoromethyl group can enhance the stability and performance of these products, making it a valuable component in various applications.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards target proteins, enzymes, or receptors. This interaction can modulate biological processes, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine
  • (1R,2S)-2-(difluoromethyl)cyclopropan-1-amine
  • (1R,2S)-2-(fluoromethyl)cyclopropan-1-amine

Uniqueness

Compared to similar compounds, (1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties, making it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

(1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3N.ClH/c5-4(6,7)2-1-3(2)8;/h2-3H,1,8H2;1H/t2-,3+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHXDJVKUXKZIJ-LJUKVTEVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258640-83-3
Record name rac-(1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride
Reactant of Route 2
(1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride
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(1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride
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(1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride
Reactant of Route 6
(1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride

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